molecular formula C18H15FN2O2S B2677779 N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040658-29-4

N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B2677779
CAS No.: 1040658-29-4
M. Wt: 342.39
InChI Key: NBGJQBBWYMGHIP-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic organic compound characterized by the presence of a benzyl group, a fluorophenyl-substituted oxazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-4-fluorophenyl ketone, with a carboxylic acid derivative under dehydrating conditions.

    Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with benzylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydrooxazole derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the fluorophenyl group and the oxazole ring suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the oxazole ring are likely to play key roles in binding to these targets, while the sulfanylacetamide moiety may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{[5-(3-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
  • N-benzyl-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
  • N-benzyl-2-{[5-(4-methylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Uniqueness

N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-benzyl-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-15-8-6-14(7-9-15)16-11-21-18(23-16)24-12-17(22)20-10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGJQBBWYMGHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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